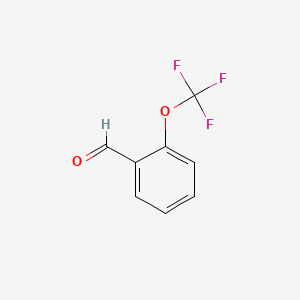

2-(Trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXLFKIUVVIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915383 | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94651-33-9 | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzaldehyde, a key fluorinated building block in organic synthesis. The document details its physicochemical properties, outlines a primary synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the context of medicinal chemistry and drug development. The unique electronic properties conferred by the trifluoromethoxy group make this compound a valuable intermediate for the synthesis of complex bioactive molecules. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho position of the benzaldehyde scaffold. The trifluoromethoxy group is a powerful modulator of molecular properties in medicinal chemistry. It is highly lipophilic and electron-withdrawing, which can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. As a synthetic intermediate, this compound provides a direct route to incorporating this important functional group into a wide range of molecular frameworks, making it a compound of significant interest for drug discovery and materials science.

Physicochemical and Safety Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 94651-33-9 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 77 °C at 20 mmHg | |

| Density | 1.332 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 |

Safety Information

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 | GHS07 (Exclamation mark) |

Users should always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the ortho-lithiation of trifluoromethoxybenzene followed by formylation. This method takes advantage of the directing effect of the trifluoromethoxy group to achieve regioselective functionalization of the aromatic ring.

Reaction Scheme

Caption: Synthesis of this compound via ortho-lithiation.

Experimental Protocol

This protocol is a representative procedure based on established methods for ortho-lithiation and formylation of aromatic compounds.

Materials:

-

Trifluoromethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon/nitrogen inlet is charged with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Addition of Starting Material: Trifluoromethoxybenzene (1.0 equivalent) is added to the THF via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Properties

Characterization of the synthesized this compound is crucial for confirming its identity and purity. Below are the expected spectral data based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.4-8.0 ppm. Aldehyde proton (1H) as a singlet around δ 10.3 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 188-192 ppm. Aromatic carbons between δ 120-155 ppm. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with fluorine. |

| IR Spectroscopy | Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. C-F stretching vibrations for the trifluoromethoxy group typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 190. Common fragmentation patterns include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). |

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by:

-

Increasing Lipophilicity: This can improve absorption and distribution within the body, including penetration of the blood-brain barrier.

-

Blocking Metabolic Sites: The robust C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Modulating Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups and influence interactions with biological targets.

One documented application is its use in the synthesis of a tert-butyl carbamate derivative, which are common protecting groups and structural motifs in medicinal chemistry.[2] Furthermore, it is a precursor for synthesizing novel semicarbazone-sulfonate hybrids that have shown potent butyrylcholinesterase (BChE) inhibition activity, relevant for the management of Alzheimer's disease.[3]

Caption: Applications of this compound in chemical synthesis.

Conclusion

This compound is a crucial intermediate for the introduction of the trifluoromethoxy group into organic molecules. Its synthesis via ortho-lithiation of trifluoromethoxybenzene is a reliable method for its preparation. The unique properties conferred by the trifluoromethoxy group make this benzaldehyde derivative a valuable tool for researchers in drug discovery and development, enabling the fine-tuning of the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides the essential technical information for the synthesis, characterization, and application of this important compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)benzaldehyde (CAS Number: 94651-33-9). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for its effective application in research and development.

Core Physicochemical Properties

This compound is a colorless to light orange or yellow-green clear liquid at room temperature.[1] Its key physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| Boiling Point | 77 °C at 20 mmHg | |

| Density | 1.332 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 | |

| Flash Point | 67.2 °C (153.0 °F) - closed cup | |

| Assay | ≥95% to 96% | [1] |

| Appearance | Colorless to light orange to yellow to green clear liquid | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not extensively detailed in publicly available literature, standard analytical methods are employed. The following are detailed methodologies for key experiments that are generally applicable for characterizing such liquid organic compounds.

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube containing a heat transfer fluid, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

-

2. Measurement of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed for a final time (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water, where ρ_water is the known density of water at the experimental temperature.

-

3. Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of a liquid.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry completely.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If color fringes are observed, the chromaticity compensator is adjusted to get a sharp, black-and-white boundary.

-

The refractive index value is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the influence of the electron-withdrawing trifluoromethoxy group. It participates in a variety of chemical transformations, making it a valuable building block in drug discovery and materials science.[1]

One notable application is its use in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate. This reaction highlights the susceptibility of the aldehyde's carbonyl carbon to nucleophilic attack.

Another common reaction for aldehydes is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction is a cornerstone of organic synthesis for carbon-carbon double bond formation.

Visualizations

The following diagrams illustrate logical workflows and a general reaction pathway involving this compound.

References

2-(Trifluoromethoxy)benzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzaldehyde, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This compound, a colorless to pale yellow liquid, is a versatile aromatic aldehyde. The presence of the trifluoromethoxy group at the ortho position significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 94651-33-9 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [2] |

| Molecular Weight | 190.12 g/mol | [1][3][4] |

| Density | 1.332 g/mL at 25 °C | [3][4] |

| Boiling Point | 77 °C at 20 mmHg | [3][4] |

| Refractive Index | n20/D 1.454 | [3][4] |

| Flash Point | 67.2 °C (closed cup) | [1][3] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the commercial synthesis of this compound are proprietary, its synthesis generally involves the introduction of the trifluoromethoxy group onto a benzaldehyde precursor. The aldehyde functionality of this compound allows it to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a valuable starting material for a diverse range of more complex molecules.

Applications in Drug Discovery and Development

The unique electronic properties conferred by the trifluoromethoxy group, such as high electronegativity and lipophilicity, make this compound an attractive building block in medicinal chemistry. The incorporation of this moiety into drug candidates can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.

A notable application of this compound is in the synthesis of complex heterocyclic structures and other biologically active molecules. For instance, it is a key intermediate in the preparation of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate.[1][2] This highlights its utility in constructing molecules with potential therapeutic applications.

The general class of benzaldehyde derivatives is instrumental in the synthesis of various pharmacologically active compounds, including those with potential applications in treating neurological and cardiovascular conditions.

Experimental Protocol: A Representative Reaction

While a specific protocol for the synthesis of this compound is not publicly available, a representative reaction demonstrating its utility is the synthesis of the aforementioned carbamate derivative. The following is a generalized procedure based on common organic synthesis techniques.

Synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate

This synthesis would typically proceed via a multi-step pathway, likely involving the reaction of this compound with an appropriate nucleophile, followed by subsequent functional group manipulations to introduce the carbamate moiety. A plausible, though not explicitly documented, approach would involve a Grignard reaction or a similar nucleophilic addition to the aldehyde, followed by protection and coupling steps.

Logical Workflow for the Synthesis of a Carbamate Derivative

Caption: Generalized workflow for synthesizing a carbamate derivative.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its unique structural and electronic properties make it a valuable tool for the synthesis of novel, biologically active compounds. Further exploration of its reactivity and applications is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trifluoromethoxy)benzaldehyde (CAS No. 94651-33-9). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Compound Information

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 94651-33-9 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Structure | O=Cc1ccccc1OC(F)(F)F |

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | s | Aldehyde H |

| ~7.9 | d | Aromatic H |

| ~7.6 | t | Aromatic H |

| ~7.4 | d | Aromatic H |

| ~7.3 | t | Aromatic H |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O (Aldehyde) |

| ~152 | Aromatic C-O |

| ~135 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-CHO |

| ~122 | Aromatic C-H |

| ~121 (q) | -OCF₃ |

| ~120 | Aromatic C-H |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ar-O) |

| ~1210 | Very Strong | C-F Stretch (-OCF₃) |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M-H]⁺ |

| 161 | Moderate | [M-CHO]⁺ |

| 133 | Low | [M-CHO-CO]⁺ |

| 113 | Low | [C₆H₄F]⁺ |

| 85 | High | [OCF₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic aldehydes and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Measurement:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Measurement:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Benzaldehyde Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1] This guide provides a comprehensive technical overview of the electronic influence of the trifluoromethoxy group on the benzaldehyde ring, a common scaffold in drug discovery. By examining Hammett parameters, spectroscopic data, and reactivity, we aim to provide a foundational understanding for researchers leveraging this "super-halogen" in molecular design. The OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect, which significantly modulates the reactivity of the benzaldehyde moiety.[2]

Electronic Effects Quantified: Hammett and Taft Parameters

The electronic influence of a substituent can be quantitatively described by Hammett (σ) and Taft (Eₛ) parameters. The Hammett constants, σₘ and σₚ, delineate the electronic effect from the meta and para positions, respectively, encompassing both inductive and resonance contributions.

The trifluoromethoxy group is a moderately strong electron-withdrawing group, as indicated by its positive Hammett constants. Its inductive effect (σᵢ) is dominant over its weak resonance-donating potential (σᵣ).[2]

Table 1: Hammett and Taft Substituent Constants

| Substituent | σₘ | σₚ | σᵢ | σᵣ | Eₛ |

| OCF₃ | 0.38 [3] | 0.35 [3] | 0.40 [2] | -0.05 [2] | -0.55 |

| CF₃ | 0.43 | 0.54 | 0.42 | 0.12 | -1.16 |

| OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 | -0.55 |

| Cl | 0.37 | 0.23 | 0.47 | -0.24 | -0.97 |

| NO₂ | 0.71 | 0.78 | 0.63 | 0.15 | -1.01 |

Spectroscopic Evidence of Electronic Effects

The electron-withdrawing nature of the trifluoromethoxy group is readily observable through various spectroscopic techniques, which directly probe the electronic environment of the benzaldehyde core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic effects of substituents on the benzaldehyde ring. The chemical shifts of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are particularly sensitive to the electron density at the carbonyl group.

An electron-withdrawing group like OCF₃ deshields the aldehyde proton and the carbonyl carbon, resulting in a downfield shift (higher ppm values). The magnitude of this shift correlates with the substituent's electron-withdrawing strength.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Substituted Benzaldehydes (in CDCl₃)

| Substituent | Position | ¹H NMR (δ, ppm) - Aldehyde | ¹³C NMR (δ, ppm) - Carbonyl |

| H | - | ~9.99 | ~192.3 |

| OCF₃ | ortho | ~10.3 | ~188.5 |

| meta | ~10.0 | ~190.8 | |

| para | ~9.98 [2] | ~190.5 | |

| CF₃ | ortho | 10.43 | 189.9 |

| meta | 10.10 | 190.5 | |

| para | 10.05 | 191.0 | |

| OCH₃ | ortho | 10.48 | 189.9 |

| meta | 9.93 | 192.0 | |

| para | 9.87 | 190.7 | |

| NO₂ | ortho | 10.43 | 189.3 |

| meta | 10.16 | 189.9 | |

| para | 10.11 | 190.3 |

Note: Some values are estimated based on established correlations between Hammett constants and chemical shifts.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum of benzaldehydes is also influenced by the electronic nature of the ring substituents. Electron-withdrawing groups increase the force constant of the carbonyl bond, leading to a higher stretching frequency (higher wavenumber, cm⁻¹).

Table 3: C=O Stretching Frequencies for Substituted Benzaldehydes

| Substituent | Position | C=O Stretching Frequency (cm⁻¹) |

| H | - | ~1703 |

| OCF₃ | ortho | ~1712 |

| meta | ~1708 | |

| para | ~1706 | |

| CF₃ | ortho | ~1715 |

| meta | ~1710 | |

| para | ~1708 | |

| OCH₃ | ortho | ~1695 |

| meta | ~1700 | |

| para | ~1698 | |

| NO₂ | ortho | ~1718 |

| meta | ~1712 | |

| para | ~1710 |

Note: Values are estimated based on established correlations between Hammett constants and C=O stretching frequencies.

Reactivity of Trifluoromethoxy-Substituted Benzaldehydes

The strong inductive electron withdrawal by the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making trifluoromethoxy-substituted benzaldehydes more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This increased reactivity is a key feature exploited in organic synthesis and drug development.

Figure 1: Nucleophilic addition to benzaldehyde.

Experimental Protocols

Synthesis of Trifluoromethoxy-Substituted Benzaldehydes

A general method for the synthesis of trifluoromethoxy-substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohols.

Figure 2: General synthesis workflow.

Detailed Protocol (Example: 4-Trifluoromethoxybenzaldehyde):

-

Dissolution: Dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidant Preparation: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) with a small amount of silica gel in DCM.

-

Reaction: Add the PCC slurry to the alcohol solution in portions at room temperature. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-trifluoromethoxybenzaldehyde.

Determination of Hammett Constants via pKₐ Measurement

The Hammett constants for the trifluoromethoxy group can be determined by measuring the pKₐ values of the corresponding trifluoromethoxy-substituted benzoic acids and comparing them to the pKₐ of unsubstituted benzoic acid.[4]

Figure 3: Hammett constant determination workflow.

Detailed Protocol:

-

Solution Preparation: Prepare 0.01 M solutions of unsubstituted benzoic acid, m-trifluoromethoxybenzoic acid, and p-trifluoromethoxybenzoic acid in a 1:1 ethanol/water mixture.

-

Titration: Titrate each solution with a standardized 0.01 M NaOH solution, monitoring the pH with a calibrated pH meter after each addition of titrant.

-

Data Collection: Record the pH values at regular volume intervals of NaOH added, with smaller intervals near the equivalence point.

-

pKa Determination: Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKₐ of the acid.

-

Hammett Constant Calculation: Use the Hammett equation, σ = (pKₐ(unsubstituted) - pKₐ(substituted)), to calculate the σₘ and σₚ values. For the ionization of benzoic acids in 50% ethanol/water, the reaction constant (ρ) is approximately 1.5.

Conclusion

The trifluoromethoxy group exerts a significant electron-withdrawing effect on the benzaldehyde ring, primarily through induction. This effect is clearly demonstrated by its positive Hammett constants and the downfield shifts observed in ¹H and ¹³C NMR spectra, as well as the increased C=O stretching frequency in IR spectroscopy. The enhanced electrophilicity of the carbonyl carbon in trifluoromethoxy-substituted benzaldehydes increases their reactivity towards nucleophiles, a property that is highly valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This guide provides the fundamental data and experimental frameworks necessary for researchers to effectively utilize the unique properties of the trifluoromethoxy group in their molecular design endeavors.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(Trifluoromethoxy)benzaldehyde. This fluorinated aromatic aldehyde is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the unique electronic properties conferred by the trifluoromethoxy group. This document details its physical and chemical characteristics, explores its reactivity in key organic transformations, and discusses its stability under various conditions. Included are generalized experimental protocols for common reactions and visualizations of reaction pathways to facilitate its application in research and development.

Introduction

This compound is a specialty chemical that has garnered significant interest in the fields of pharmaceutical and agrochemical development. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzaldehyde scaffold imparts distinct electronic characteristics, influencing the reactivity of both the aromatic ring and the aldehyde functional group. The strong electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate for a variety of chemical transformations.[1] This guide aims to be a thorough resource for professionals utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| CAS Number | 94651-33-9 | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 77 °C at 20 mmHg | |

| Density | 1.332 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.454 | |

| Flash Point | 67.2 °C (closed cup) | |

| Solubility | Soluble in most organic solvents |

Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group, with its reactivity modulated by the ortho-trifluoromethoxy substituent. The aldehyde group is highly susceptible to nucleophilic attack and can undergo a wide range of transformations.[1]

General Reactivity

The electron-withdrawing nature of the trifluoromethoxy group increases the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, the steric bulk of the ortho-substituent may influence the approach of nucleophiles.

Key Reactions and Experimental Protocols

This section details common synthetic transformations involving this compound and provides generalized experimental protocols.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. With this compound, this reaction allows for the introduction of a variety of substituted vinyl groups.

Experimental Protocol (General):

-

A phosphonium salt is suspended in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere.

-

A strong base (e.g., n-BuLi, NaH, KHMDS) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Grignard Reaction

The addition of Grignard reagents to this compound provides a straightforward route to secondary alcohols.

Experimental Protocol (General):

-

A solution of the Grignard reagent in an ethereal solvent (e.g., THF, Et₂O) is prepared or obtained commercially.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) under an inert atmosphere.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute HCl.

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

-

The crude alcohol is purified by column chromatography or distillation.[3]

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (2-(Trifluoromethoxy)phenyl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and convenient choice for this transformation.[4]

Experimental Protocol (General):

-

This compound is dissolved in a protic solvent such as methanol or ethanol.[4]

-

Sodium borohydride is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed, dried, and concentrated to afford the alcohol, which can be further purified if necessary.[5][6]

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 2-(Trifluoromethoxy)benzoic acid, a valuable synthetic intermediate. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).

Experimental Protocol (General using NaClO₂):

-

This compound is dissolved in a mixture of t-butanol and water.

-

A solution of sodium chlorite and a phosphate buffer (e.g., NaH₂PO₄) is added to the aldehyde solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with a solution of sodium sulfite.

-

The mixture is acidified, and the carboxylic acid product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated. The product can be purified by recrystallization or column chromatography.[7][8]

Stability

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively reported, aromatic aldehydes, in general, can undergo decarbonylation at high temperatures.[9] The presence of the trifluoromethoxy group is expected to influence the thermal stability, but detailed mechanistic studies are needed for a complete understanding.[10] For general laboratory use, it is stable under normal heating conditions for typical organic reactions.

Photochemical Stability

Aromatic aldehydes can undergo various photochemical reactions upon absorption of UV light. The specific photochemical behavior of this compound has not been extensively detailed in the literature. However, related fluorinated aromatic compounds are known to undergo photochemical degradation.[3] It is advisable to store the compound in a dark place to prevent potential photochemical reactions.

Storage and Handling

This compound is typically stored at room temperature in a tightly sealed container, protected from light and moisture. It is advisable to store it under an inert atmosphere to prevent slow oxidation of the aldehyde group. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in drug design due to its ability to modulate several key properties of a molecule.[1] It can enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of this compound have shown promise in the development of new therapeutic agents. For instance, semicarbazone-sulfonate hybrids derived from a similar scaffold have been identified as potent inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease.[1] The inhibition of BChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the synthesis of complex molecules with desirable biological activities. This guide provides a foundational understanding of its properties, reactivity, and stability, which should aid researchers in its effective utilization. Further investigation into its specific reaction mechanisms and biological applications is warranted to fully exploit the potential of this valuable compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Theory of photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde [authors.library.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. edelsteincenter.wordpress.com [edelsteincenter.wordpress.com]

- 8. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

The Trifluoromethoxy Group: A Historical Journey from Discovery to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, high lipophilicity, and metabolic stability have made it a sought-after functional group for fine-tuning the characteristics of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for accessing trifluoromethoxylated aromatics, complete with detailed experimental protocols for key transformations and a comparative analysis of various synthetic strategies.

Discovery and Early Synthetic Endeavors

The story of trifluoromethoxylated aromatics begins in the mid-20th century, with the pioneering work of Soviet chemist L.M. Yagupolskii. In 1955, Yagupolskii and his team reported the first synthesis of an aryl trifluoromethyl ether. Their approach was a harsh, two-step process involving the chlorination of an anisole derivative followed by a halogen exchange (Halex) reaction.

This seminal work laid the foundation for the field, but the challenging reaction conditions, requiring high temperatures and corrosive reagents, limited its broad applicability. The initial method involved the radical chlorination of the methyl group of electron-deficient anisoles using chlorine gas and phosphorus pentachloride at around 200 °C to form an aryl trichloromethyl ether. Subsequent fluorination with reagents like antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) yielded the desired aryl trifluoromethyl ether.

A significant modification to this initial route was later introduced by Yarovenko and Vasileva, who found that aryl trichloromethyl ethers could be more readily prepared from the chlorination of aryl chlorothionoformates.

In 1964, W.A. Sheppard at DuPont developed an alternative route starting from phenols. This two-step method involved the conversion of phenols to aryl fluoroformates using phosgene followed by fluorination with sulfur tetrafluoride (SF₄). While this method expanded the accessibility of trifluoromethoxylated aromatics from readily available phenols, the use of highly toxic reagents like phosgene and SF₄ remained a significant drawback.

Evolution of Synthetic Methodologies

The inherent limitations of these early methods spurred the development of milder and more versatile synthetic strategies. The late 20th and early 21st centuries witnessed a surge in innovation, leading to the development of a diverse toolbox for the synthesis of trifluoromethoxylated aromatics. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

A significant breakthrough came with the development of oxidative desulfurization-fluorination of xanthates, a method that has become one of the most general and widely applicable for the synthesis of both aromatic and aliphatic trifluoromethyl ethers. This process involves the conversion of phenols to their corresponding xanthates, which are then treated with a fluorinating agent and an oxidant.

The quest for milder and more selective reagents led to the development of electrophilic trifluoromethylating and trifluoromethoxylating agents. Among the most notable are the hypervalent iodine reagents developed by Togni and the onium salts developed by Umemoto. These reagents have enabled the direct trifluoromethoxylation of phenols and other nucleophiles under significantly milder conditions than previously possible.

More recently, the fields of photoredox and electrochemical catalysis have provided novel and powerful avenues for the synthesis of trifluoromethoxylated aromatics. These methods often proceed under exceptionally mild conditions, tolerate a wide range of functional groups, and allow for direct C-H functionalization, thus avoiding the need for pre-functionalized starting materials.

Key Synthetic Protocols: A Historical Perspective

This section provides detailed experimental protocols for the landmark historical syntheses of trifluoromethoxylated aromatics.

Yagupolskii's Chlorination-Fluorination of Anisoles (1955)

This method represents the first synthesis of an aryl trifluoromethyl ether. The protocol is a two-step process involving the formation of a trichloromethyl ether followed by a halogen-exchange reaction.

Experimental Protocol:

Step 1: Synthesis of Aryl Trichloromethyl Ether

-

Reactants: Substituted Anisole (e.g., p-nitroanisole), Chlorine (Cl₂), Phosphorus pentachloride (PCl₅, catalytic).

-

Procedure: The substituted anisole is heated to approximately 200 °C. Chlorine gas is bubbled through the molten starting material in the presence of a catalytic amount of phosphorus pentachloride. The reaction is monitored until the complete conversion of the methoxy group to a trichloromethoxy group. The crude aryl trichloromethyl ether is then purified by distillation under reduced pressure.

Step 2: Fluorination of Aryl Trichloromethyl Ether

-

Reactants: Aryl Trichloromethyl Ether, Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, catalytic).

-

Procedure: The purified aryl trichloromethyl ether is mixed with antimony trifluoride and a catalytic amount of antimony pentachloride. The mixture is heated to initiate the halogen exchange reaction. The progress of the reaction is monitored by the evolution of antimony chlorides. Upon completion, the desired aryl trifluoromethyl ether is isolated by distillation from the reaction mixture.

Quantitative Data:

| Starting Anisole | Aryl Trichloromethyl Ether Yield | Aryl Trifluoromethyl Ether Yield |

| p-Nitroanisole | High | Moderate to Good |

| p-Chloroanisole | High | Moderate to Good |

Sheppard's Deoxyfluorination of Aryl Fluoroformates (1964)

This method provided an alternative route from phenols, though it still relied on hazardous reagents.

Experimental Protocol:

Step 1: Synthesis of Aryl Fluoroformate (in situ)

-

Reactants: Phenol, Phosgene (COCl₂).

-

Procedure: A solution of the phenol in a suitable solvent is treated with phosgene at low temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting aryl chloroformate is then converted to the fluoroformate in situ or in a subsequent step.

Step 2: Deoxyfluorination with Sulfur Tetrafluoride (SF₄)

-

Reactants: Aryl Fluoroformate, Sulfur Tetrafluoride (SF₄).

-

Procedure: The aryl fluoroformate is heated with sulfur tetrafluoride in a pressure vessel. The reaction temperature is typically in the range of 150-200 °C. The volatile byproducts (e.g., SOF₂) are vented, and the crude aryl trifluoromethyl ether is purified by distillation or chromatography.

Quantitative Data:

| Phenol Substrate | Aryl Trifluoromethyl Ether Yield |

| Phenol | Moderate |

| p-Nitrophenol | Good |

| p-Chlorophenol | Moderate |

Note: Yields are dependent on the specific substrate and reaction conditions.

Modern Synthetic Strategies

The limitations of the early methods have been largely overcome by the development of modern synthetic strategies that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Oxidative Desulfurization-Fluorination of Xanthates

This has become a workhorse method for the synthesis of trifluoromethoxylated aromatics.

Experimental Protocol:

-

Reactants: Phenol, Carbon disulfide (CS₂), Methyl iodide (MeI), Base (e.g., NaH), Fluorinating agent (e.g., Pyridinium poly(hydrogen fluoride)), Oxidant (e.g., 1,3-Dibromo-5,5-dimethylhydantoin (DBH)).

-

Procedure:

-

Xanthate Formation: The phenol is deprotonated with a base, and the resulting phenoxide is reacted with carbon disulfide followed by methyl iodide to form the S-methyl xanthate.

-

Oxidative Fluorination: The xanthate is then dissolved in a suitable solvent and treated with a fluorinating agent and an oxidant. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The crude product is then worked up and purified by chromatography.

-

Quantitative Data:

| Phenol Substrate | Xanthate Yield | Aryl Trifluoromethyl Ether Yield |

| 4-Methoxyphenol | >95% | 75% |

| 4-Chlorophenol | >95% | 82% |

| 3-Cyanophenol | >95% | 65% |

Electrophilic Trifluoromethoxylation using Togni and Umemoto Reagents

These reagents have revolutionized the synthesis of trifluoromethoxylated compounds by providing a direct route from phenols and other nucleophiles.

Experimental Protocol (General for Togni's Reagent II):

-

Reactants: Phenol, Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one), Base (optional, e.g., Cs₂CO₃), Solvent (e.g., CH₂Cl₂ or MeCN).

-

Procedure: The phenol and Togni's Reagent II are dissolved in a suitable solvent. A base may be added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

Quantitative Data (using Togni's Reagent II):

| Phenol Substrate | Yield of ArOCF₃ |

| 2,6-Dimethylphenol | 70-80% |

| 4-tert-Butylphenol | 60-70% |

| Naphthol | 50-60% |

Photoredox and Electrochemical Methods

These cutting-edge techniques offer mild and environmentally friendly alternatives for the synthesis of trifluoromethoxylated aromatics, often through direct C-H functionalization.

Experimental Protocol (General for Photoredox Catalysis):

-

Reactants: Aromatic Substrate, Trifluoromethoxylation Reagent (e.g., an N-trifluoromethoxy derivative), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye), Light Source (e.g., blue LEDs).

-

Procedure: The aromatic substrate, trifluoromethoxylation reagent, and photocatalyst are dissolved in a degassed solvent. The reaction mixture is then irradiated with visible light for a specified period. The product is isolated and purified using standard techniques.

Quantitative Data (Photoredox C-H Trifluoromethoxylation):

| Aromatic Substrate | Yield of ArOCF₃ |

| Benzene | 40-50% |

| Toluene | 50-60% (isomeric mixture) |

| Anisole | 60-70% (isomeric mixture) |

Visualizing the Synthetic Landscape

To better understand the historical development and the different synthetic approaches, the following diagrams are provided.

Caption: A timeline illustrating the key milestones in the synthesis of trifluoromethoxylated aromatics.

Caption: Workflow of Yagupolskii's pioneering 1955 synthesis of aryl trifluoromethyl ethers.

Caption: Overview of modern synthetic strategies for accessing trifluoromethoxylated aromatics.

Conclusion

The journey of trifluoromethoxylated aromatics, from their challenging inception to the elegant and efficient synthetic methods available today, is a testament to the continuous innovation in the field of fluorine chemistry. For researchers and drug development professionals, a deep understanding of this historical evolution and the diverse synthetic toolbox is crucial for the strategic incorporation of the trifluoromethoxy group to create next-generation pharmaceuticals and advanced materials. The ongoing development of catalytic and direct C-H functionalization methods promises an even more accessible and sustainable future for this important class of compounds.

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Trifluoromethoxy)benzaldehyde (CAS No. 94651-33-9), a key reagent in various synthetic applications within the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its unique structural features, particularly the trifluoromethoxy group, make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94651-33-9 | [2] |

| Molecular Formula | C8H5F3O2 | [1] |

| Molecular Weight | 190.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 77 °C at 20 mmHg | [2] |

| Density | 1.332 g/mL at 25 °C | [2] |

| Flash Point | 67.2 °C (153.0 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.454 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[2]

The signal word for this chemical is Warning .[2]

Safety and Handling Precautions

Proper handling of this compound is essential to minimize risk. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing vapors, mist, or gas.[3][4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this chemical. The following diagram illustrates the necessary PPE.

Caption: Required Personal Protective Equipment for handling this compound.

-

Eye and Face Protection: Wear safety goggles that form a protective seal around the eyes.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., disposable nitrile or rubber gloves) and a lab coat to prevent skin contact.[6][7]

-

Respiratory Protection: If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[5] A dust mask type N95 (US) may also be appropriate in certain situations.[2]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][8]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] The substance may be air-sensitive, so storage under an inert atmosphere is recommended.[1]

First Aid Measures

In the event of exposure, immediate action is crucial. The following flowchart outlines the appropriate first aid procedures.

Caption: First aid procedures for exposure to this compound.

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]

-

Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

-

Ingestion: If swallowed, clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure personal safety: Wear appropriate PPE as described in section 3.2.

-

Ventilate the area.

-

Contain the spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spill.[3][4]

-

Collect the waste: Place the absorbed material into a suitable, closed container for disposal.[3]

-

Clean the area: Wash the spill area thoroughly.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: The substance is a combustible liquid.[2] Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep away from heat, sparks, and flame.[3] It is recommended to store under an inert atmosphere as the chemical can be air-sensitive.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

-

Stability: The product is stable under normal storage conditions.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the intended reaction, the following general workflow should be followed when using this compound as a reagent.

Caption: A generalized workflow for experiments involving this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and all applicable institutional and governmental regulations. Always consult the SDS before use.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-(三氟甲氧基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzaldehyde Safety Guide [blog.ariadne-hces.com]

- 7. johndwalsh.com [johndwalsh.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | 94651-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Solubility Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility based on its chemical structure and established experimental protocols.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted in various common organic solvents. The presence of a polar aldehyde group and a moderately polar trifluoromethoxy group, attached to a nonpolar benzene ring, suggests that the compound will exhibit a range of solubilities.

A qualitative prediction of solubility is summarized in the table below. It is important to note that these are estimations and should be confirmed through experimental validation.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble | The polar hydroxyl group of alcohols can form hydrogen bonds with the oxygen atoms of the aldehyde and trifluoromethoxy groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble | The polar carbonyl group of ketones can engage in dipole-dipole interactions with the polar groups of the solute. |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity that is compatible with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is sufficient to dissolve the compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is less compatible with the polar functional groups of this compound. |

| Water | Insoluble | Despite the presence of polar groups, the large nonpolar benzene ring and the fluorine atoms reduce its ability to form significant hydrogen bonds with water. |

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a compound like this compound involves the following steps. This protocol is adapted from standard laboratory procedures for solubility testing.[1][2][3][4]

Materials:

-

This compound

-

A selection of dry, high-purity organic solvents (e.g., methanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

-

Small test tubes or vials with caps

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.

-

Incrementally add small, accurately weighed amounts of this compound to the solvent.

-

After each addition, cap the test tube and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2]

-

Continue adding the compound until a small amount of undissolved solid or an immiscible liquid layer persists, indicating that the solution is saturated.

-

To ensure equilibrium is reached, the saturated solution should be agitated in a temperature-controlled environment for an extended period (e.g., 24 hours).

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a micropipette.

-

-

Quantification of the Solute:

-

Weigh an empty, clean vial.

-

Transfer the known volume of the saturated solution to the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.

-

The mass of the dissolved compound can be determined by subtracting the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved compound in g) / (Volume of solvent used in L)

-

Analytical Methods for Aldehyde Quantification:

For more precise measurements, especially at low concentrations, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[5][6][7] These methods often involve creating a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection by HPLC-UV.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. Analysis method of water-soluble aldehyde substance (2018) | Zhang Jun | 1 Citations [scispace.com]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial Suppliers of High-Purity 2-(Trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzaldehyde is a critical building block in modern medicinal chemistry and drug development. The trifluoromethoxy group (-OCF₃) imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making it a valuable moiety in the design of novel therapeutics. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. Given its role as a key starting material, the purity of this compound is paramount. Impurities can lead to unwanted side reactions, difficult purification of downstream intermediates, and compromised yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of commercial suppliers, purity considerations, and analytical methodologies for high-purity this compound to aid researchers and drug development professionals in sourcing and qualifying this important reagent.

Workflow for Supplier Qualification

The selection of a suitable commercial supplier for a critical raw material like this compound requires a systematic approach. The following diagram illustrates a typical workflow for qualifying a supplier, from initial screening to final selection.

Commercial Suppliers and Available Grades

Several chemical suppliers offer this compound in various purity grades. The choice of supplier and grade will depend on the specific requirements of the research or development phase, with early-stage research potentially tolerating lower purity, while late-stage development and manufacturing demand the highest purity and stringent quality control.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Physical Form | CAS Number |

| Sigma-Aldrich | 529168 | 96%[1] | - | Liquid | 94651-33-9 |

| Tokyo Chemical Industry (TCI) | T3458 | >95.0% | GC | Liquid | 94651-33-9 |

| Oakwood Chemical | 042405 | 95% | - | Liquid | 94651-33-9 |

| LookChem Suppliers | - | Up to 99%[2] | GC[2] | Liquid | 94651-33-9 |

| Chinese Manufacturers | - | ≥99.0% | - | Liquid | 94651-33-9 |

Note: Purity and specifications are subject to change and may vary by batch. It is essential to obtain the most current data and a batch-specific Certificate of Analysis from the supplier.

Potential Impurities in this compound

The purity of this compound is influenced by the synthetic route and purification methods employed by the manufacturer. A thorough understanding of potential impurities is crucial for developing appropriate analytical methods for quality control and for mitigating risks in downstream applications.

1. Synthesis-Related Impurities: Common synthetic routes may introduce specific impurities. For instance, if the synthesis involves the oxidation of 2-(trifluoromethoxy)benzyl alcohol, incomplete oxidation can result in the presence of the starting alcohol as an impurity. Conversely, over-oxidation can lead to the formation of 2-(trifluoromethoxy)benzoic acid.

2. Starting Material Impurities: Impurities present in the starting materials for the synthesis can carry through to the final product. For example, positional isomers such as 3- or 4-(trifluoromethoxy)benzaldehyde could be present if the initial trifluoromethoxylation of a precursor was not perfectly regioselective.

3. Degradation Products: Aldehydes are susceptible to oxidation, especially upon exposure to air. This can lead to the formation of the corresponding carboxylic acid, in this case, 2-(trifluoromethoxy)benzoic acid, upon prolonged storage.

Illustrative Impurity Profile

The following table represents an example of a detailed impurity profile for a high-purity batch of this compound, as might be found on a Certificate of Analysis.

| Parameter | Specification | Result | Method |

| Assay (Purity) | ≥ 99.5% | 99.8% | GC-FID |

| Individual Impurities: | |||

| 2-(Trifluoromethoxy)benzyl alcohol | ≤ 0.10% | 0.05% | GC-FID |

| 2-(Trifluoromethoxy)benzoic acid | ≤ 0.20% | 0.08% | HPLC-UV |

| 4-(Trifluoromethoxy)benzaldehyde | ≤ 0.05% | Not Detected | GC-FID |

| Any other individual impurity | ≤ 0.05% | 0.02% | GC-FID |

| Total Impurities | ≤ 0.5% | 0.15% | GC-FID/HPLC-UV |